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Compound of Interest
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5-fluorobenzofuran-2-carboxylic

Acid

Cat. No.: B182059 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
5-Fluorobenzofuran-2-carboxylic acid is a fluorinated heterocyclic compound of significant

interest in medicinal chemistry and drug development. The incorporation of a fluorine atom into

the benzofuran scaffold can profoundly influence the molecule's physicochemical properties,

such as metabolic stability, lipophilicity, and binding affinity to biological targets. A thorough

understanding of its spectroscopic characteristics is paramount for its unambiguous

identification, purity assessment, and for tracking its transformation in synthetic pathways. This

technical guide provides a detailed overview of the spectroscopic data for 5-fluorobenzofuran-
2-carboxylic acid, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS).

Spectroscopic Data
The following sections and tables summarize the key spectroscopic data for 5-
fluorobenzofuran-2-carboxylic acid. While experimental Infrared (IR) data is available, the

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data presented are

predicted values based on established spectroscopic principles and data from structurally

similar compounds, as experimental spectra are not readily available in the public domain.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ) ppm Multiplicity Assignment

~13.0 Singlet COOH

~7.8 Doublet of doublets H-4

~7.5 Doublet H-7

~7.3 Triplet of doublets H-6

~7.2 Singlet H-3

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

¹³C NMR (Carbon-13 NMR) Data (Predicted)

Chemical Shift (δ) ppm Assignment

~162 C=O (Carboxylic Acid)

~159 (d, ¹JCF ≈ 240 Hz) C-5

~155 C-7a

~145 C-2

~128 (d, ³JCF ≈ 9 Hz) C-7

~122 (d, ⁴JCF ≈ 3 Hz) C-3a

~115 (d, ²JCF ≈ 25 Hz) C-6

~112 C-3

~108 (d, ²JCF ≈ 27 Hz) C-4

Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz

Infrared (IR) Spectroscopy
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The IR spectrum of 5-fluorobenzofuran-2-carboxylic acid displays characteristic absorption

bands corresponding to its functional groups.

Wavenumber (cm⁻¹) Intensity Assignment

3100-2500 Broad
O-H stretch (Carboxylic acid

dimer)

1680-1710 Strong C=O stretch (Carboxylic acid)

1600, 1480, 1450 Medium C=C stretch (Aromatic)

~1250 Strong C-O stretch (Carboxylic acid)

~1200 Strong C-F stretch

~1100 Medium C-O-C stretch (Furan ring)

Mass Spectrometry (MS)
The predicted mass spectrum of 5-fluorobenzofuran-2-carboxylic acid under electron

ionization (EI) would be expected to show the following significant fragments.

m/z
Predicted Relative
Intensity

Assignment

180 High [M]⁺ (Molecular ion)

163 Medium [M - OH]⁺

135 High [M - COOH]⁺

107 Medium [C₇H₄F]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses of 5-
fluorobenzofuran-2-carboxylic acid.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol

Sample Preparation: Approximately 10-20 mg of 5-fluorobenzofuran-2-carboxylic acid is

dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is then

transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

Data Acquisition:

For ¹H NMR, the spectral width is typically set to 16 ppm, with a relaxation delay of 1-2

seconds. A sufficient number of scans (e.g., 16 or 32) are acquired to ensure a good

signal-to-noise ratio.

For ¹³C NMR, a wider spectral width (e.g., 240 ppm) is used. A longer relaxation delay

(e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically

required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is

applied to simplify the spectrum.

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and

the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the

residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy Protocol
Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid 5-
fluorobenzofuran-2-carboxylic acid is placed directly onto the ATR crystal. Pressure is

applied to ensure good contact between the sample and the crystal.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond

ATR accessory is used.

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The

sample is then placed on the crystal, and the sample spectrum is acquired. The spectrum is

typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
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Data Processing: The resulting interferogram is Fourier transformed to produce the infrared

spectrum. The spectrum is often presented in terms of transmittance.

Mass Spectrometry (MS) Protocol (Electron Ionization -
EI)

Sample Introduction: A small amount of 5-fluorobenzofuran-2-carboxylic acid is

introduced into the mass spectrometer, typically via a direct insertion probe or after

separation by gas chromatography (if the compound is sufficiently volatile and thermally

stable).

Ionization: In the ion source, the sample is vaporized and then bombarded with a beam of

high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.

Mass Analysis: The resulting positively charged ions are accelerated and separated based

on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight

analyzer).

Detection: A detector records the abundance of each ion at a specific m/z value, generating

a mass spectrum.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 5-fluorobenzofuran-2-carboxylic acid.
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Caption: General workflow for spectroscopic analysis.

To cite this document: BenchChem. [Spectroscopic Profile of 5-Fluorobenzofuran-2-
carboxylic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b182059#spectroscopic-data-of-5-fluorobenzofuran-2-
carboxylic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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